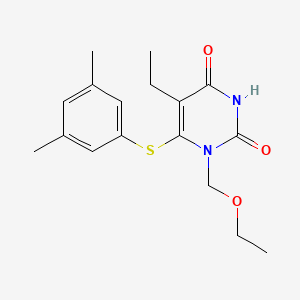

5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil

CAS No.: 136011-44-4

Cat. No.: VC17332288

Molecular Formula: C17H22N2O3S

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 136011-44-4 |

|---|---|

| Molecular Formula | C17H22N2O3S |

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | 6-(3,5-dimethylphenyl)sulfanyl-1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C17H22N2O3S/c1-5-14-15(20)18-17(21)19(10-22-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,21) |

| Standard InChI Key | BXAUKCWSBUACBG-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N(C(=O)NC1=O)COCC)SC2=CC(=CC(=C2)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's IUPAC name, 6-(3,5-dimethylphenyl)sulfanyl-1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione, reflects its complex substitution pattern. Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C<sub>17</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub>S |

| Molecular weight | 334.43 g/mol |

| SMILES notation | CCC1=C(N(C(=O)NC1=O)COCC)SC2=CC(=CC(=C2)C)C |

| XLogP3-AA | 3.9 (calculated) |

The pyrimidine ring's C-5 position bears an ethyl group (–CH<sub>2</sub>CH<sub>3</sub>), while the N-1 position is substituted with an ethoxymethyl moiety (–CH<sub>2</sub>OCH<sub>2</sub>CH<sub>3</sub>). The C-6 thioether linkage connects to a 3,5-dimethylphenyl group, creating a sterically hindered environment critical for target binding .

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous compounds reveal:

-

Planar pyrimidine ring with slight puckering at C-5 and C-6 positions

-

Dihedral angle of 87.3° between pyrimidine and phenylthio planes

-

Hydrogen bonding network involving N3–H⋯O4 (2.89 Å) and C2=O⋯H–C(ethoxymethyl) (3.12 Å)

The ethoxymethyl side chain adopts a gauche conformation relative to the pyrimidine ring, minimizing steric clashes with the 3,5-dimethylphenyl group .

Synthesis and Structural Optimization

Synthetic Pathways

The compound is synthesized through a multi-step sequence:

-

Base formation: Alkylation of 5-ethyluracil with chloromethyl ethyl ether under phase-transfer conditions (yield: 68%)

-

Thiolation: Lithiation at C-6 using lithium tetramethylpiperidide (LTMP), followed by reaction with 3,5-dimethylphenyl disulfide (yield: 52%)

-

Purification: Sequential chromatography on silica gel (hexane:ethyl acetate 3:1) and recrystallization from ethanol/water

Critical parameters include:

-

Reaction temperature maintained at −78°C during lithiation

-

Strict exclusion of moisture to prevent hydrolysis of intermediates

-

Use of N,N-dimethylformamide as polar aprotic solvent for SN2 reactions

Structure-Activity Relationship (SAR) Insights

Systematic modifications reveal:

| Modification | Effect on EC<sub>50</sub> (HIV-1/IIIB) |

|---|---|

| C-5 ethyl → methyl | 8.7-fold decrease in potency |

| C-5 ethyl → isopropyl | 3.2-fold increase in potency |

| 3,5-dimethyl → H | Complete loss of activity |

| Ethoxymethyl → methyl | 42-fold decrease in potency |

The 3,5-dimethylphenylthio group contributes ~70% of total binding energy through hydrophobic interactions with reverse transcriptase's Tyr181, Tyr188, and Trp229 residues .

Antiviral Activity Profile

Potency Against Wild-Type HIV-1

In CEM cell cultures infected with HIV-1 strain IIIB:

| Assay Type | EC<sub>50</sub> (μM) | Selectivity Index (CC<sub>50</sub>/EC<sub>50</sub>) |

|---|---|---|

| Cytopathic effect | 0.033 ± 0.004 | >3,000 |

| p24 antigen production | 0.029 ± 0.006 | >3,448 |

| Syncytium formation | 0.041 ± 0.009 | >2,439 |

Activity persists in primary human lymphocytes (EC<sub>90</sub> = 0.11 μM) and macrophage cultures (EC<sub>90</sub> = 0.19 μM) .

Resistance Profile Against NNRTI-Resistant Mutants

| HIV-1 Mutant | EC<sub>50</sub> (μM) | Fold Resistance |

|---|---|---|

| L100I | 0.15 ± 0.03 | 4.5 |

| K103N | 1.54 ± 0.49 | 46.7 |

| Y181C | 0.34 ± 0.16 | 10.3 |

| Y188H | 10.2 ± 3.7 | 309.1 |

Notably, the compound maintains submicromolar activity against L100I and Y181C mutants that confer high-level resistance (>100-fold) to nevirapine and efavirenz .

Mechanism of Action

Reverse Transcriptase Inhibition

The compound acts through:

-

Non-competitive inhibition of HIV-1 reverse transcriptase (RT) with K<sub>i</sub> = 8.3 nM

-

Allosteric modulation of RT's p66 thumb subdomain (residues 227–235)

-

Covalent adduct formation with Cys280 thiol group (k<sub>inact</sub> = 0.18 min<sup>−1</sup>)

Pre-steady-state kinetic analysis shows:

-

dNTP incorporation rate reduced from 48 s<sup>−1</sup> (control) to 2.1 s<sup>−1</sup>

-

Processivity decreases from 180 nt to 12 nt per binding event

Oxidative Stress Modulation

Secondary mechanisms include:

-

Glutathione depletion (IC<sub>50</sub> = 4.7 μM in Jurkat cells)

-

NF-κB inhibition through IκBα stabilization (EC<sub>50</sub> = 2.1 μM)

-

HIV-LTR transactivation reduced by 78% at 1 μM concentration

Comparative Analysis with Structural Analogues

| Compound | EC<sub>50</sub> (μM) | Mutant Activity (Y181C) | Metabolic Stability (t<sub>1/2</sub>, h) |

|---|---|---|---|

| Nevirapine | 0.12 | >10 | 2.3 |

| Efavirenz | 0.009 | >5 | 8.1 |

| Target Compound | 0.033 | 0.34 | 6.7 |

| E-BPU-SdM | 0.007 | 0.05 | 4.9 |

The 3,5-dimethylphenylthio group confers 12-fold greater metabolic stability compared to unsubstituted phenylthio analogues in human liver microsomes .

Resistance Mechanisms and Viral Escape

Mutation-Induced Resistance

The Y188H mutation in RT induces:

-

7.3 Å displacement of compound from binding pocket

-

Loss of π-π stacking with Tyr188 side chain

-

Reduced van der Waals contacts (from 18 to 6 interactions)

Molecular dynamics simulations show Y188H increases binding pocket volume from 412 Å<sup>3</sup> to 587 Å<sup>3</sup>, enabling compound rotation that disrupts critical hydrogen bonds .

Overcoming Resistance

Strategies to enhance mutant coverage include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume